5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
CAS No.: 68182-81-0
Cat. No.: VC18780443
Molecular Formula: C8H6Cl2O4
Molecular Weight: 237.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68182-81-0 |
|---|---|
| Molecular Formula | C8H6Cl2O4 |
| Molecular Weight | 237.03 g/mol |
| IUPAC Name | 8,9-dichloro-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
| Standard InChI | InChI=1S/C8H6Cl2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H |
| Standard InChI Key | KQDSKPAUFJBWNK-UHFFFAOYSA-N |
| Canonical SMILES | C12C(C3C(C(C1O3)Cl)Cl)C(=O)OC2=O |
Introduction
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione is a synthetic organic compound characterized by its unique bicyclic structure. It features two chlorine atoms at the 5 and 6 positions of the hexahydro-benzofuran ring, an epoxy group at the 4 and 7 positions, and a dione functional group . The molecular formula of this compound is C₈H₆Cl₂O₄, with a molecular weight of 237.039 g/mol .
Synthesis
The synthesis of 5,6-dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity.
Applications and Potential Uses
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione has potential applications in various fields, including synthesis, pharmaceuticals, and other industrial uses. It is used as a fine chemical intermediate in the synthesis of various pesticides, medicines, surfactants, polymer monomers, and antifungal agents .
Comparison with Similar Compounds
Several compounds share structural similarities with 5,6-dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione. The unique combination of chlorine substituents and the epoxy group in this compound may confer distinct chemical properties and biological activities compared to similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5,6-Dibromohexahydro-4,7-methano-2-benzofuran-1,3-dione | Contains bromine instead of chlorine | |
| 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | Methyl groups instead of halogens | |
| 4,5,6,7-Tetrahydro-2-benzofuran-1,3-dione | Lacks halogen substituents; simpler structure | |
| 5,6-Diethoxybenzofuran-4,7-dione | Ethoxy groups providing different solubility |
Safety and Handling
The safety data sheet for 5,6-dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione indicates that it should be stored in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials . The compound is not listed in several major chemical inventories, suggesting it may not be widely regulated .
Suppliers and Availability
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione is available from several suppliers, including Dayang Chem (Hangzhou) Co., Ltd. and Chemlyte Solutions, both based in China. The compound is offered in various purities and quantities, ranging from grams to kilograms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume